N-(5-Bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide
Description
N-(5-Bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a 5-bromopentyl chain attached to the amide nitrogen and a 3,4-dichlorophenyl group conjugated to the α,β-unsaturated carbonyl system. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the brominated alkyl chain and electron-withdrawing effects from the dichlorophenyl moiety.
Properties
CAS No. |
603152-34-7 |
|---|---|
Molecular Formula |
C14H16BrCl2NO |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
N-(5-bromopentyl)-3-(3,4-dichlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C14H16BrCl2NO/c15-8-2-1-3-9-18-14(19)7-5-11-4-6-12(16)13(17)10-11/h4-7,10H,1-3,8-9H2,(H,18,19) |
InChI Key |
RXYZQHSTEVSPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCCCBr)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (2j, 2q) or trifluoromethoxy (2k) substituents exhibit submicromolar activity against Gram-positive bacteria and mycobacteria due to enhanced lipophilicity (log D ~3.5–4.0) and membrane penetration .
- Bromopentyl Chain : The target compound’s bromopentyl group likely increases lipophilicity further (predicted log D >4.5), which may improve tissue absorption but also elevate cytotoxicity risks, as seen in highly lipophilic analogs like 2q .
- Chlorination Impact: The 3,4-dichlorophenyl moiety is critical for broad-spectrum activity. Non-chlorinated analogs show reduced efficacy, emphasizing the role of chlorine in target binding .
Physicochemical and Spectroscopic Comparisons
Lipophilicity and SARs
- Lipophilicity Trends: 3,4-Dichlorocinnamanilides (log D 3.5–4.0) > 4-Chlorocinnamanilides (log D 2.8–3.2) > Non-chlorinated analogs (log D <2.5) . The bromopentyl chain in the target compound would add ~1.5 log units to log D compared to 2j or 2k, based on bromine’s hydrophobicity .
Spectroscopic Signatures
- NMR Data :
- IR Data :
Cytotoxicity and Selectivity
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